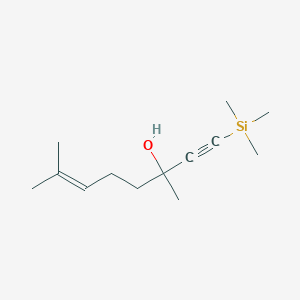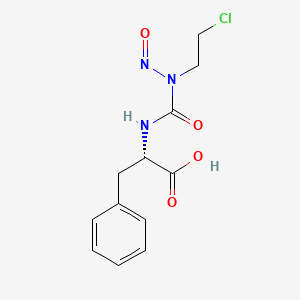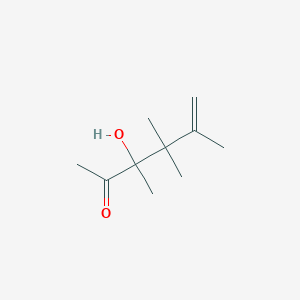
3-Hydroxy-3,4,4,5-tetramethylhex-5-en-2-one
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
3-Hydroxy-3,4,4,5-tetramethylhex-5-en-2-one is an organic compound with a complex structure characterized by multiple methyl groups and a hydroxyl group attached to a hexene backbone
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-Hydroxy-3,4,4,5-tetramethylhex-5-en-2-one typically involves the reaction of suitable precursors under controlled conditions. One common method involves the aldol condensation of 3,4,4,5-tetramethylhex-5-en-2-one with a hydroxyl-containing reagent. The reaction is usually carried out in the presence of a base such as sodium hydroxide or potassium hydroxide, which facilitates the formation of the hydroxyl group.
Industrial Production Methods
Industrial production of this compound may involve large-scale aldol condensation reactions, followed by purification steps such as distillation or crystallization to obtain the pure product. The reaction conditions are optimized to maximize yield and minimize by-products.
Chemical Reactions Analysis
Types of Reactions
3-Hydroxy-3,4,4,5-tetramethylhex-5-en-2-one can undergo various chemical reactions, including:
Oxidation: The hydroxyl group can be oxidized to form a ketone or aldehyde.
Reduction: The compound can be reduced to form a saturated alcohol.
Substitution: The hydroxyl group can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) or sodium borohydride (NaBH₄) are typically used.
Substitution: Nucleophiles such as halides or amines can be used in the presence of a suitable catalyst.
Major Products Formed
Oxidation: Formation of ketones or aldehydes.
Reduction: Formation of saturated alcohols.
Substitution: Formation of substituted derivatives with various functional groups.
Scientific Research Applications
3-Hydroxy-3,4,4,5-tetramethylhex-5-en-2-one has several applications in scientific research:
Chemistry: Used as a building block in organic synthesis and as a reagent in various chemical reactions.
Biology: Studied for its potential biological activity and interactions with biomolecules.
Medicine: Investigated for its potential therapeutic properties and as a precursor for drug development.
Industry: Utilized in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of 3-Hydroxy-3,4,4,5-tetramethylhex-5-en-2-one involves its interaction with specific molecular targets. The hydroxyl group can form hydrogen bonds with other molecules, influencing the compound’s reactivity and interactions. The presence of multiple methyl groups can affect the compound’s steric properties and its ability to participate in various chemical reactions.
Comparison with Similar Compounds
Similar Compounds
3-Hydroxy-3,4,4,5-tetramethylhex-5-en-2-one: Unique due to its specific arrangement of hydroxyl and methyl groups.
3-Hydroxy-3,4,4,5-tetramethylhex-5-en-2-ol: Similar structure but with an additional hydroxyl group.
3,4,4,5-Tetramethylhex-5-en-2-one: Lacks the hydroxyl group, resulting in different chemical properties.
Uniqueness
This compound is unique due to its specific combination of functional groups, which confer distinct reactivity and potential applications. The presence of both hydroxyl and multiple methyl groups makes it a versatile compound in various chemical and biological contexts.
Properties
CAS No. |
76965-69-0 |
|---|---|
Molecular Formula |
C10H18O2 |
Molecular Weight |
170.25 g/mol |
IUPAC Name |
3-hydroxy-3,4,4,5-tetramethylhex-5-en-2-one |
InChI |
InChI=1S/C10H18O2/c1-7(2)9(4,5)10(6,12)8(3)11/h12H,1H2,2-6H3 |
InChI Key |
YTHVGXSJWQNFQW-UHFFFAOYSA-N |
Canonical SMILES |
CC(=C)C(C)(C)C(C)(C(=O)C)O |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![{[(2-Methylcyclohex-3-en-1-ylidene)methoxy]methyl}benzene](/img/structure/B14439728.png)
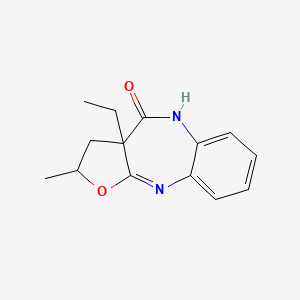
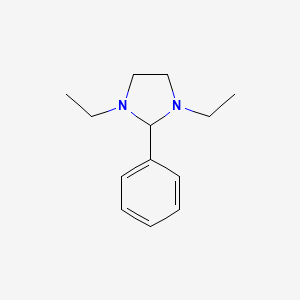
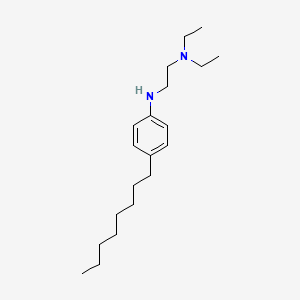

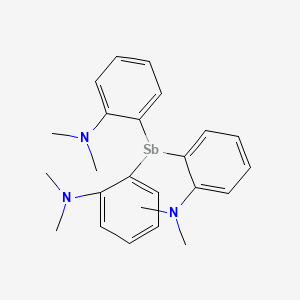
![6,7-dihydro-5H-[1,3]dithiolo[4,5-b][1,4]dithiepin-2-one](/img/structure/B14439768.png)
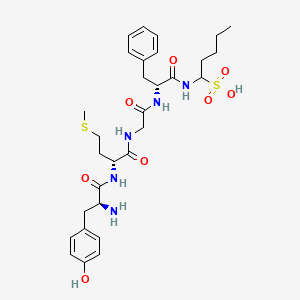
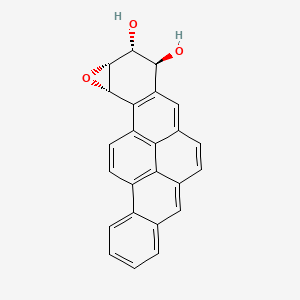

![3,4,8,10-Tetrazatricyclo[5.4.0.02,6]undeca-1(11),2(6),4,7,9-pentaene](/img/structure/B14439788.png)
